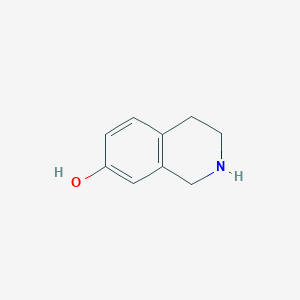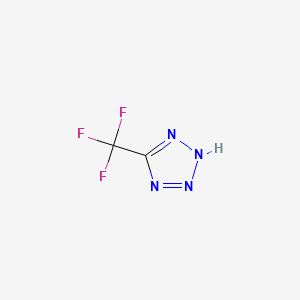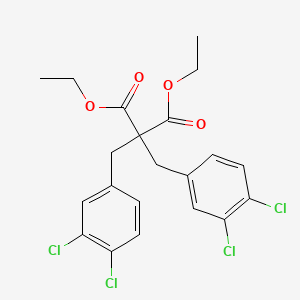
beta-D-fructofuranose
Overview
Description
Beta-D-fructofuranose is a carbohydrate derivative that includes a five-membered ring system consisting of four carbon atoms and one oxygen atom . It contains a total of 24 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 5 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .
Synthesis Analysis
The production of fructo-oligosaccharides (FOS) involves transfructosylation reactions where fructosyltransferases act as biocatalysts . The enzyme β-fructofuranosidase from the yeast Rhodotorula dairenensis has been characterized biochemically . This enzyme shows broad substrate specificity, hydrolyzing sucrose, 1-kestose, nystose, leucrose, raffinose, and inulin .Molecular Structure Analysis
The molecular mass of the enzyme β-fructofuranose was estimated to be 680 kDa by analytical gel filtration and 172 kDa by sodium dodecyl sulfate-polyacrylamide gel electrophoresis . The N-linked carbohydrate accounts for 16% of the total mass .Scientific Research Applications
1. Production and Physiological Functions of Difructose Anhydrides
Difructose anhydrides (DFAs), which include β-D-fructofuranose, are produced using certain bacterial strains and exhibit novel physiological functions. These compounds are produced from inulin and levan by enzymes from specific Arthrobacter species. Notably, DFA III and DFA IV have half the sweetness of sucrose and are not digested by rats, implying potential uses in dietary applications due to their unique metabolic properties. They also play a role in calcium absorption in the intestine, offering insights into nutrient metabolism (Saito & Tomita, 2000).
2. Role in Enzymatic Processes
β-D-Fructofuranose has been studied in relation to its enzymatic interactions, particularly concerning yeast hexokinase. This research provides insights into the biochemical pathways involving β-D-fructofuranose and highlights its role in fermentation and sugar metabolism processes (Gottschalk, 1945).
3. Structural Studies in Polysaccharides
Research has focused on the structure of polysaccharides containing β-D-fructofuranose, such as those produced by Streptococcus salivarius. These studies aid in understanding the complex structures of polysaccharides, which have implications in both food science and microbiology (Hancock, Marshall, & Weigel, 1976).
4. Applications in Biotechnology
β-D-Fructofuranose plays a role in the production of levan and inulin, which are important in biotechnological applications. The behavior of enzymes like levansucrase in relation to β-D-fructofuranose is significant for industrial processes that produce polysaccharides (Goldman et al., 2008).
5. Enzyme Catalysis and Sweetness Perception
Studies on enzymes like fructosediphosphate aldolase and their interaction with β-D-fructofuranose contribute to our understanding of enzyme specificity and the molecular basis of sweetness perception (Wurster & Hess, 1973).
6. Prebiotic Applications
Research on β-fructofuranosidases from organisms like Schwanniomyces occidentalis has implications for the production of prebiotic compounds. These enzymes can produce fructooligosaccharides (FOS) with potential health benefits, indicating possible applications in food and nutrition (Álvaro-Benito et al., 2007).
7. Understanding Sweetness and Molecular Structure
Research into the specific rotation and molecular structure of β-D-fructofuranose helps in understanding its properties, such as sweetness and its behavior in different solutions. This has implications in food chemistry and sensory science (Shallenberger, Braverman, & Guild, 1980).
8. Quantum Mechanical/Molecular Mechanical Studies
Quantum Mechanical/Molecular Mechanical (QM/MM) studies of β-D-fructofuranose provide insights into the structural dynamics of this molecule in solutions, which is crucial for understanding its interactions and properties at the molecular level (Costa, 2005).
9. Synthetic Chemistry Applications
Synthesis of β-D-fructofuranose analogues and their derivatives is important in medicinal chemistry and biochemical studies. These synthetic approaches provide tools for exploring biochemical pathways and designing novel compounds (Persky & Albeck, 2000).
10. Genetic Engineering for Improved Enzymatic Performance
Genetic modifications of enzymes that interact with β-D-fructofuranose, such as inulin fructotransferase, have been explored to enhance their catalytic behavior. This research is significant for improving industrial enzyme applications (Yu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Fructo- and galacto-oligosaccharides (FOS and GOS) are widely known because of their prebiotic properties. They are low caloric sweeteners, give a feeling of satiety, contribute to body weight control, relieve constipation, have a low glycemic index, and are not cariogenic . The likelihood of allergic reactions to the β‐fructofuranosidase from S. cerevisiae strain INV is expected not to exceed the likelihood of allergic reactions to tomato .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-D-fructofuranose involves the conversion of D-glucose to D-fructose followed by the formation of a furanose ring.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "D-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-glucose pentaacetate.", "D-glucose pentaacetate is hydrolyzed with hydrogen chloride to form D-glucose.", "D-glucose is reacted with sodium hydroxide to form D-fructose.", "D-fructose is reacted with hydrochloric acid to form a mixture of alpha-D-fructofuranose and beta-D-fructofuranose.", "The mixture is separated using chromatography to obtain pure beta-D-fructofuranose." ] } | |
CAS RN |
53188-23-1 |
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3?,4?,5?,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-LTQQEKPISA-N |
Isomeric SMILES |
C(C1C(C([C@](O1)(CO)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
melting_point |
119-122°C |
Other CAS RN |
57-48-7 53188-23-1 |
physical_description |
Solid |
solubility |
778 mg/mL at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of β-D-fructose?
A1: The molecular formula for β-D-fructose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q2: How can you differentiate between α-D-fructofuranose and β-D-fructofuranose using NMR spectroscopy?
A2: NMR studies demonstrated that rat hepatic 6-phosphofructo-2-kinase exclusively produces β-D-fructose-2,6-bisphosphate from β-D-fructose-6-phosphate. A specific long-range coupling constant (4JH-3, P-2) of 1.06 Hz between P-2 and H-3, characteristic of the β-anomer, was observed. The absence of a similar coupling to the H-1a peak further confirmed the absence of the α-anomer. []
Q3: Does the molecular mobility of β-D-fructose in its amorphous solid state change with time?
A3: Yes, the molecular mobility of amorphous β-D-fructose is affected by physical aging. Studies using thermally stimulated depolarization currents (TSDC) have shown that the slower motional modes of the secondary relaxation in amorphous fructose exhibit a significant dependence on aging, indicating structural relaxation within the glass. []
Q4: How does β-D-fructose influence adenine aggregation, and what is the biological relevance?
A4: β-D-fructose exhibits a relatively weak cosolvent effect on adenine aggregation compared to other sugars like D-galactose. Molecular mechanics simulations suggest that this difference arises from the inability of β-D-fructose, with its two polar faces, to effectively engage in CH-pi stacking interactions with the aromatic structure of adenine. In contrast, β-D-galactopyranose, with its apolar surface, readily forms CH-pi stacking interactions, promoting adenine solubility. []
Q5: Can β-D-fructose form complexes with metal ions?
A5: Yes, research has demonstrated the formation of a stable complex between Zn(II) and β-D-fructose 2,6-bisphosphate. This complex activates enzymes like bis(5'-guanosyl)tetraphosphatase and dinucleoside triphosphatase, which can be subsequently inhibited by Zn(II). []
Q6: How does β-D-fructose influence ascorbate transport in biological systems?
A6: While β-D-fructose itself doesn't directly impact ascorbate transport, α-D-glucose and related analogues like 3-O-methyl-D-glucose competitively inhibit ascorbate transport in retinal capillary pericytes [] and retinal pigment epithelial cells []. This suggests a shared facilitated carrier diffusion system for ascorbate and specific sugar analogues. Notably, β-D-fructose does not show this inhibitory effect, indicating structural specificity for the transporter.
Q7: How is computational chemistry used to study β-D-fructose and its derivatives?
A8: Computational methods like density functional theory (DFT) are valuable tools in studying β-D-fructose. For example, DFT calculations were crucial in identifying the structure of radiation-induced radicals in β-D-fructose single crystals, providing insights into their hyperfine coupling tensors and molecular geometries. []
Q8: Have there been any studies exploring the structure-activity relationships (SAR) of β-D-fructose derivatives?
A9: Yes, research exploring nitrogen-in-the-ring analogs of β-D-fructose, specifically 2,5-dideoxy-2,5-imino-D-mannitol (a mimic of β-D-fructofuranose), revealed its potent inhibitory activity against mammalian β-galactosidases. This finding highlights the impact of structural modifications on the biological activity of sugar derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)



![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)


![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)



